Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives, specifically featuring a pyrazole ring. This compound is characterized by its unique structure that integrates both an ester and an amino group, making it a versatile building block in organic synthesis and medicinal chemistry. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can be synthesized through various chemical reactions, primarily involving the cyclocondensation of hydrazines with suitable carbonyl compounds. The compound is commercially available from multiple chemical suppliers and is often utilized in research settings for its unique properties.
This compound is classified as:
The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate typically involves several key steps:
In an industrial context, the synthesis can be optimized using continuous flow reactors, which enhance yield and purity while reducing reaction times. Catalysts may also be employed to facilitate the reaction conditions.
The molecular formula of ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is , with a molecular weight of approximately 197.23 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H15N3O2 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate |
InChI Key | QXDJNTKCCVKCHA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CC1=CN(N=C1)C)N |
Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can participate in various chemical reactions due to its functional groups:
The reactions are typically conducted in aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures to promote reactivity.
The mechanism of action for ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves its interactions at the molecular level, particularly through hydrogen bonding and π-π interactions facilitated by the pyrazole ring.
Research indicates that this compound may interact with biological targets such as enzymes and receptors, potentially leading to modulation of various biochemical pathways. Its unique structure allows it to engage effectively in these interactions, enhancing its potential therapeutic applications.
Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate exhibits several notable physical properties:
Property | Value |
---|---|
Density | Approximately 1.1 g/cm³ |
Boiling Point | Estimated around 267°C |
Melting Point | Not available |
Flash Point | Not specified |
The compound's chemical properties include:
Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5